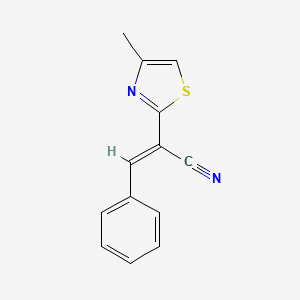

![molecular formula C17H14N2O2 B3037060 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione CAS No. 41994-34-7](/img/structure/B3037060.png)

7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione

Vue d'ensemble

Description

The compound 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzodiazepine derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves the cyclization of precursor molecules. For instance, the paper titled "Synthesis of 7,8-dichloro-6-Nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione as a potential NMDA receptor glycine site antagonist" describes an efficient procedure starting from 4,5-dichloro-2-nitroaniline, involving the cyclization of malonic ester amide to form the desired compound . This suggests that the synthesis of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione might also involve similar cyclization steps.

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by fused ring systems. In the paper "1,5-Dimethyl-3-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4(3H,5H)-dione," the structure includes two fused six- and seven-membered rings linked to a chain containing a five- and six-membered ring . This complex structure is typical of benzodiazepine derivatives and is likely to be similar in the compound of interest, with specific substituents defining its unique properties.

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions. The synthesis process often involves reductions and cyclizations as seen in the synthesis of 7-hydroxypyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione, where simultaneous reduction of nitro and hydrogenolysis steps are followed by thermal cyclisation . These reactions are crucial for constructing the benzodiazepine core and attaching different functional groups to the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The dihedral angle between the rings, the presence of electron-withdrawing or donating groups, and the overall conformation of the molecule can affect its reactivity, solubility, and interaction with biological targets. For example, the dihedral angle between the two six-membered rings in the compound discussed in paper is 74.3°, which could influence its binding affinity and pharmacological profile.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics :

- Křemen et al. (2017) reported a base-promoted ring expansion method for synthesizing 1,4-benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones. They discussed the mechanism of this transformation and the conformational equilibrium of 1,4-benzodiazepine-2,5-dione rings (Křemen et al., 2017).

- Daniel Farran and colleagues (2011) explored the enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, noting its reactivity under basic conditions and its potential for enantiomerically pure synthesis (Farran et al., 2011).

- Aly et al. (2019) focused on the synthesis of new fused heterocyclic 2-quinolones and 3-alkanonyl-4-hydroxy-2-quinolones, contributing to the structural diversity of benzodiazepine derivatives (Aly et al., 2019).

Potential in Medicinal Chemistry :

- Chen et al. (2014) designed and synthesized novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents, showing promising activity against various human carcinoma cell lines (Chen et al., 2014).

- D. Cappoen and colleagues (2012) synthesized benzo[j]phenanthridine-7,12-diones as potential anti-tuberculosis agents, demonstrating their antimicrobial activity against Mycobacterium tuberculosis (Cappoen et al., 2012).

- Thi et al. (2009) investigated the metabolism and toxicity of new benzodiazepine-type anti-leishmanial agents in rat hepatocytes and macrophages, contributing to the understanding of their pharmacokinetic properties (Thi et al., 2009).

Mécanisme D'action

Mode of Action

The compound interacts with its targets, the GABA-A receptors, by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This interaction results in changes in the neuronal excitability and transmission of signals in the brain .

Biochemical Pathways

The affected pathways primarily involve the GABAergic system . The compound’s interaction with the GABA-A receptors influences the GABAergic neurotransmission, affecting various downstream effects such as mood regulation, anxiety, and sleep .

Pharmacokinetics

Similar compounds like benzodiazepines are known to have good oral absorption, wide distribution in the body, metabolism primarily in the liver, and excretion via the kidneys . These properties impact the bioavailability of the compound, determining its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action include increased chloride ion conductance, hyperpolarization of neuronal membranes, and inhibition of the action potential . This leads to decreased neuronal excitability and dampening of the nervous system’s response, which can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other drugs that also act on GABA-A receptors . Additionally, factors like genetic variations in the patient can influence the metabolism and response to the compound .

Orientations Futures

Propriétés

IUPAC Name |

5,6a,7,12-tetrahydroisoquinolino[3,2-c][1,4]benzodiazepine-6,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16-15-9-11-5-1-2-6-12(11)10-19(15)17(21)13-7-3-4-8-14(13)18-16/h1-8,15H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNBENPJLRSBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169395 | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

CAS RN |

41994-34-7 | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)

![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)

![6-chloro-2-(4-chlorophenyl)-1-{[(dimethylamino)carbonyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036990.png)

![1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B3036991.png)

![2-[4-(3,4-Dichlorophenyl)piperazino]pyrimidine](/img/structure/B3036992.png)

![1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N-phenylmethoxypiperidin-4-imine](/img/structure/B3036995.png)

![N-[(4-chlorophenyl)methoxy]-1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-imine](/img/structure/B3036996.png)

![[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate](/img/structure/B3036997.png)

![(Z)-N-[(2,5-Dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine](/img/structure/B3036998.png)

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B3037000.png)